1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including ones structurally related to the compound , have been synthesized and assessed for their potential in inhibiting enzymes like acetylcholinesterase and other biochemical targets. For instance, a study explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize spacer length for effective enzyme interaction (Vidaluc et al., 1995). Another research focused on synthesizing urea derivatives and testing them for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition, with some showing potential anticancer activity (Mustafa et al., 2014).
Glycolic Acid Oxidase Inhibition
In the biochemical domain, certain 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to the compound of interest, were prepared and studied as inhibitors of glycolic acid oxidase. This research has implications in understanding enzyme mechanisms and therapeutic applications (Rooney et al., 1983).
Stereospecific Synthesis
In the field of chemical synthesis, the stereospecific synthesis of active metabolites of certain kinase inhibitors was explored, highlighting the importance of stereochemistry in the efficacy of pharmaceutical compounds. This type of research is crucial for developing more effective and targeted drugs (Chen et al., 2010).
Directed Lithiation
Another study focused on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea, which is relevant to understanding reactions involving urea derivatives and their potential applications in synthetic chemistry (Smith et al., 2013).
Neuropeptide Receptor Antagonists
Research has also been conducted on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This study provides insights into the development of new therapeutic agents for neurological disorders (Fotsch et al., 2001).
Urinary Analysis and Environmental Studies
Urea derivatives have also been studied for their applications in environmental chemistry and analysis, like in the quantitative analysis of urinary δ-aminolevulinic acid as an index of lead exposure (Tomokuni & Ogata, 1972).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-19-9-5-17(6-10-19)24-22(27)23-14-16-13-21(26)25(15-16)18-7-11-20(12-8-18)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVMCWCIISADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.